Methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate is a compound belonging to the 1,4-dihydropyridine class. This class of compounds is well-known for its significant role in medicinal chemistry, particularly as calcium channel blockers used in the treatment of cardiovascular diseases . The compound’s structure includes a dihydropyridine ring substituted with a 2,3-dichlorophenyl group, two methyl groups, and a carboxylate ester group.
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Preparation Methods
. This method employs two equivalents of ethyl acetoacetate, one equivalent of an aldehyde, and a nitrogen source under acidic conditions. The reaction proceeds through a series of condensation and cyclization steps to form the dihydropyridine ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity .
Chemical Reactions Analysis
Methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted esters and amides .
Scientific Research Applications
Methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate has a wide range of scientific research applications:
Comparison with Similar Compounds
Methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate can be compared with other dihydropyridine calcium channel blockers such as:
Amlodipine: Known for its longer half-life and sustained action compared to other dihydropyridines.
Felodipine: Shares a similar mechanism of action but differs in its pharmacokinetic profile and specific clinical uses
These compounds highlight the uniqueness of this compound in terms of its specific substituents and their impact on its pharmacological properties.
Properties
IUPAC Name |
methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2/c1-8-7-11(10-5-4-6-12(16)14(10)17)13(9(2)18-8)15(19)20-3/h4-7,11,18H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZHDDQUXWJPQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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